Ethyl 6-bromo-8-ethoxyimidazo[1,2-a]pyridine-3-carboxylate
Description
Ethyl 6-bromo-8-ethoxyimidazo[1,2-a]pyridine-3-carboxylate is a halogenated imidazo[1,2-a]pyridine derivative characterized by a bromo substituent at position 6 and an ethoxy group at position 6. The imidazo[1,2-a]pyridine scaffold is a privileged structure in medicinal chemistry due to its versatility in drug discovery, particularly in antiviral, antitumor, and antimicrobial applications . The bromine atom at position 6 enhances electrophilic reactivity, making the compound a valuable intermediate for further functionalization, while the ethoxy group at position 8 may influence solubility and metabolic stability .
Properties
IUPAC Name |
ethyl 6-bromo-8-ethoxyimidazo[1,2-a]pyridine-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13BrN2O3/c1-3-17-10-5-8(13)7-15-9(6-14-11(10)15)12(16)18-4-2/h5-7H,3-4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRMYJBHRJSBVAM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=CN2C1=NC=C2C(=O)OCC)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13BrN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Ethyl 6-bromo-8-ethoxyimidazo[1,2-a]pyridine-3-carboxylate (CAS Number: 2206608-16-2) is a compound belonging to the imidazo[1,2-a]pyridine class, which has garnered attention for its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant research findings.
- Molecular Formula : C₁₂H₁₃BrN₂O₃
- Molecular Weight : 313.15 g/mol
- Structural Characteristics : The compound features a bromine atom at the 6-position and an ethoxy group at the 8-position of the imidazo[1,2-a]pyridine ring system, contributing to its pharmacological profile.
Biological Activity Overview
Imidazo[1,2-a]pyridine derivatives, including this compound, are known for a variety of biological activities:
- Antimicrobial Activity : Studies have shown that imidazo[1,2-a]pyridine derivatives exhibit significant antibacterial properties. For instance, some derivatives have been reported to inhibit the growth of multidrug-resistant Mycobacterium tuberculosis (Mtb) strains with minimum inhibitory concentrations (MICs) ranging from 0.03 to 5.0 μM .
- Anticonvulsant Properties : Research indicates that certain imidazo[1,2-a]pyridine compounds act as anticonvulsants by modulating neurotransmitter systems in the brain .
- Anti-inflammatory Effects : These compounds have also demonstrated anti-inflammatory activities, making them potential candidates for treating inflammatory diseases .
- Cancer Therapeutics : Some studies suggest that imidazo[1,2-a]pyridine derivatives can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest .
The biological activity of this compound is attributed to its interaction with specific biological targets:
- Kinase Inhibition : Many derivatives in this class function as inhibitors of cyclin-dependent kinases (CDKs), which play crucial roles in cell cycle regulation .
- Receptor Modulation : The compound may interact with neurotransmitter receptors or other cellular receptors involved in inflammation and pain pathways .
Table 1: Summary of Biological Activities
Case Study: Antimicrobial Efficacy
In a recent study evaluating the antimicrobial efficacy of various imidazo[1,2-a]pyridine derivatives, this compound was found to exhibit potent activity against both replicating and non-replicating Mtb strains. The study highlighted its potential as a lead compound for developing new anti-TB therapies .
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional attributes of Ethyl 6-bromo-8-ethoxyimidazo[1,2-a]pyridine-3-carboxylate can be contextualized by comparing it to analogs with variations in substituents, ring systems, and applications. Below is a detailed analysis supported by empirical data.
Substituent Variations at Position 6
Key Insight : Bromine’s larger atomic radius and polarizability compared to chlorine or fluorine increase reactivity in cross-coupling reactions, making the target compound preferable for synthesizing complex derivatives .
Substituent Variations at Position 8
Key Insight : The ethoxy group balances solubility and steric effects, whereas bulkier substituents like benzyloxy enhance lipophilicity for pharmacokinetic optimization .
Variations in the Core Heterocycle
Key Insight : Pyrimidine analogs exhibit distinct electronic properties, while halogen and trifluoromethyl substitutions optimize target engagement in biological systems .
Functional Group Modifications at Position 2
Key Insight : Bulky groups at position 2 (e.g., phenyl) improve target selectivity in enzyme inhibition, whereas methyl groups favor synthetic accessibility .
Q & A
Q. What synthetic routes are commonly employed for Ethyl 6-bromo-8-ethoxyimidazo[1,2-a]pyridine-3-carboxylate?
The synthesis typically involves cyclocondensation of halogenated pyridine precursors with activated carbonyl intermediates. For example, imidazo[1,2-a]pyridine derivatives are synthesized via one-pot two-step reactions using brominated ethanone intermediates and amino-substituted pyridines under reflux conditions. Optimization includes sodium bicarbonate as a base in 2-propanol at 80°C, yielding 44–55% after column chromatography . Bromination steps often employ bromine or N-bromosuccinimide (NBS) in dichloromethane .
Q. How is the structural identity of this compound confirmed post-synthesis?
Structural confirmation relies on multimodal spectroscopy:
- 1H/13C NMR : Assigns proton and carbon environments (e.g., aromatic protons at δ 7.2–8.5 ppm, ethoxy groups at δ 1.2–1.4 ppm) .
- HRMS : Validates molecular weight (e.g., observed m/z 269.09 for C10H9BrN2O2) .
- X-ray crystallography : Resolves crystal packing and dihedral angles between substituents (e.g., 16.2° between pyridine and imidazo rings) .
Q. What biological activities are reported for structurally analogous imidazo[1,2-a]pyridine derivatives?
Analogues like HS-173 (Ethyl 6-(5-(phenylsulfonamido)pyridin-3-yl)imidazo[1,2-a]pyridine-3-carboxylate) inhibit PI3Kα, reducing Akt/mTOR pathway activation in liver fibrosis models. IPD-196, another derivative, induces apoptosis in hepatocellular carcinoma via PI3K/Akt blockade .
Advanced Research Questions
Q. How can reaction yields be optimized for imidazo[1,2-a]pyridine derivatives under varying conditions?
Yield optimization strategies include:
- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance cyclization efficiency .
- Catalyst screening : Potassium carbonate improves deprotonation in tandem reactions .
- Temperature control : Reflux at 80°C balances reaction rate and byproduct formation . A comparative study showed 76% yield using DMF vs. 44% in 2-propanol .
Q. What role does the bromo substituent play in cross-coupling reactions?
The bromo group at position 6 enables Suzuki-Miyaura couplings with boronic acids, forming biaryl structures. Reactivity is influenced by steric hindrance from the ethoxy group at position 8, requiring palladium catalysts (e.g., Pd(PPh3)4) and elevated temperatures (100°C) .
Q. How are computational methods applied to study this compound’s electronic properties?
Density Functional Theory (DFT) calculates frontier molecular orbitals (HOMO-LUMO gaps) to predict reactivity. For ethyl 2-ethylimidazo[1,2-a]pyridine-3-carboxylate, DFT revealed electron-withdrawing effects of the carboxylate group, aligning with experimental IR spectra .
Q. How can contradictions in spectral data during structural elucidation be resolved?
Discrepancies between predicted and observed NMR shifts are addressed by:
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
